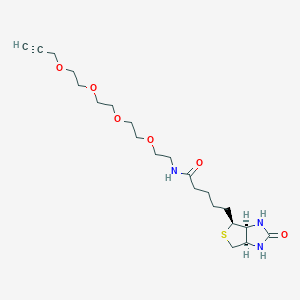

Biotin-PEG4-Alkyne

Overview

Description

Biotin-PEG4-Alkyne (CAS: 1458576-00-5) is a versatile click chemistry reagent composed of three functional components:

- Biotin: Enables high-affinity binding to streptavidin/avidin for detection, purification, or pull-down assays.

- PEG4 spacer: Enhances water solubility, reduces steric hindrance, and improves accessibility for streptavidin binding .

- Terminal alkyne: Participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation with azide-containing molecules .

Preparation Methods

Synthetic Strategies for Biotin-PEG4-Alkyne

The preparation of this compound centers on conjugating biotin’s carboxyl group to an alkyne-terminated PEG4 spacer. Two primary strategies dominate its synthesis:

Carbodiimide-Mediated Coupling

In this approach, biotin’s valeric acid side chain is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alongside N-hydroxysuccinimide (NHS). The activated biotin then reacts with an amine-functionalized PEG4-alkyne (e.g., NH₂-PEG4-C≡CH) to form a stable amide bond . This method ensures high yield but requires careful pH control (typically pH 7–8 in aqueous or dimethylformamide (DMF) solutions) to prevent side reactions.

NHS Ester Activation Approach

Commercial protocols often employ pre-activated biotin-NHS esters, which streamline conjugation with PEG4-alkyne-amines. For instance, Vector Laboratories’ synthesis involves reacting biotin-NHS ester with PEG4-alkyne-amine in anhydrous DMF under nitrogen atmosphere, achieving >95% purity post-purification . The PEG4 spacer’s hydrophilicity is preserved by maintaining reaction temperatures below 30°C .

Step-by-Step Preparation Protocols

Materials and Reagents

-

Biotin (≥99% purity, CAS 58-85-5)

-

PEG4-alkyne-amine (NH₂-PEG4-C≡CH, MW 259.3 g/mol)

-

NHS (N-hydroxysuccinimide)

-

EDC or DCC (dicyclohexylcarbodiimide)

-

Anhydrous DMF or DMSO

-

Diethyl ether (for precipitation)

Reaction Setup and Conditions

-

Activation of Biotin : Dissolve biotin (1 equiv.) and NHS (1.2 equiv.) in anhydrous DMF. Add EDC (1.5 equiv.) and stir at 25°C for 4 hours .

-

Conjugation : Add PEG4-alkyne-amine (1.1 equiv.) dropwise to the activated biotin solution. Stir for 12–24 hours at 25°C under nitrogen .

-

Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) using silica plates and a methanol:chloroform (1:9) mobile phase.

Workup and Isolation

-

Precipitation : Dilute the reaction mixture with ice-cold diethyl ether to precipitate the product. Centrifuge at 10,000 × g for 10 minutes .

-

Wash : Resuspend the pellet in cold acetone, centrifuge, and repeat twice to remove unreacted reagents .

-

Drying : Lyophilize the purified product to obtain a white powder .

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Final products are purified via reverse-phase HPLC (C18 column) using a water:acetonitrile gradient (5–95% over 30 minutes). This compound elutes at ~18 minutes, with purity ≥95% confirmed by UV detection at 220 nm .

Table 1: HPLC Parameters for this compound Purification

| Column | Mobile Phase | Flow Rate | Detection | Purity |

|---|---|---|---|---|

| C18 (5 μm) | H₂O:ACN (+0.1% TFA) | 1 mL/min | 220 nm | ≥95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) validates the structure:

-

δ 4.49 (t, 2H, PEG4 -CH₂OCO-)

-

δ 3.64–3.51 (m, 16H, PEG4 -OCH₂CH₂O-)

-

δ 2.82 (t, 2H, biotin -S-CH₂-)

Analytical Data and Quality Control

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 457.59 g/mol | |

| CAS Number | 1262681-31-1 | |

| Solubility | H₂O, DMSO, DMF, MeOH | |

| Appearance | White to off-white powder | |

| Storage Conditions | -20°C, desiccated |

Quality control includes mass spectrometry (MS) for molecular ion confirmation ([M+H]⁺ = 458.59 m/z) and Fourier-transform infrared spectroscopy (FT-IR) to verify alkyne C≡C stretching at ~2100 cm⁻¹ .

Applications in Bioconjugation Protocols

This compound is pivotal in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, Liang et al. (2024) employed this reagent to label azide-modified RNA in live cells, followed by streptavidin-based pull-down assays . In proteomics, protocols involve incubating this compound (10 μM) with azide-tagged proteins in the presence of CuSO₄ (100 μM) and BTTAA ligand (200 μM) at 30°C for 1 hour .

Chemical Reactions Analysis

Primary Click Chemistry Reaction with Azides

Biotin-PEG4-Alkyne undergoes a copper(I)-catalyzed reaction with azide-containing molecules to form a stable 1,2,3-triazole linkage. This reaction is highly specific and efficient under mild aqueous conditions .

Key Reaction Parameters

The PEG4 spacer minimizes steric hindrance during biotin-streptavidin binding post-conjugation, enhancing detection sensitivity .

Solubility and Reaction Optimization

The compound’s solubility profile directly impacts reaction efficiency:

| Solvent | Solubility (mg/mL) | Notes | Source |

|---|---|---|---|

| DMSO | >50 | Preferred for stock solutions | |

| DMF | >30 | Compatible with organic synthesis | |

| Methanol | ~20 | Limited use due to volatility |

Reactions in aqueous buffers require ≤10% organic solvent to maintain biomolecule stability .

Biotin-Avidin Interaction Post-Conjugation

After CuAAC, the biotin moiety binds to streptavidin/avidin with high affinity (Kd ~10⁻¹⁵ M), enabling applications such as:

- Pull-down assays for protein complex isolation .

- Electron microscopy via gold-streptavidin probes .

- Diagnostics using enzyme-linked streptavidin conjugates .

Stability and Storage Conditions

This compound degrades under prolonged exposure to moisture or elevated temperatures:

| Condition | Stability | Source |

|---|---|---|

| -20°C (desiccated) | >2 years | |

| 25°C (ambient, dry) | 1–2 weeks | |

| Aqueous solution (4°C) | 24–48 hours (recommend immediate use) |

Synthetic and Functional Comparisons

This compound is structurally identical to ThermoFisher’s B10185 but offered at a lower cost . Its PEG4 spacer outperforms shorter PEG variants (e.g., PEG2) in reducing steric interference during assays .

Limitations and Troubleshooting

Scientific Research Applications

Key Applications

-

Bioconjugation and Labeling

- Copper-Catalyzed Click Chemistry : Biotin-PEG4-Alkyne can be reacted with azides to form stable triazole linkages, allowing for selective labeling of proteins, nucleic acids, and other biomolecules. This application is crucial for affinity purification and detection methods using streptavidin or avidin .

- Fluorescence Microscopy : After biotinylation, the labeled biomolecules can be visualized using fluorescent streptavidin conjugates, enabling detailed studies of cellular processes .

- Synthesis of PROTACs

- Nanotechnology

- Cell Culture Studies

Case Study 1: PROTAC Development

In a study published in Nature Communications, researchers utilized this compound to synthesize a novel PROTAC targeting a specific oncogenic protein. The study demonstrated the effectiveness of the PROTAC in degrading the target protein in cancer cell lines, showcasing its potential for therapeutic applications .

Case Study 2: Imaging Studies

A research article highlighted the use of this compound in imaging sialoglycoproteins within live cells. By employing fluorescence microscopy post-biotinylation, researchers were able to visualize dynamic changes in glycoprotein expression during cellular signaling events .

Case Study 3: Drug Delivery Systems

In another investigation, this compound was integrated into a nanoparticle formulation for targeted drug delivery. The study reported enhanced therapeutic efficacy and reduced off-target effects in preclinical models, indicating its promise in clinical applications .

Mechanism of Action

Biotin-PEG4-Alkyne exerts its effects through the formation of stable triazole linkages with azide-containing molecules. The alkyne group reacts with the azide group in the presence of a copper (I) catalyst, resulting in a triazole linkage. This reaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and click chemistry .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Features of Biotin-PEG4-Alkyne and Derivatives

Reactivity and Performance

CuAAC vs. SPAAC:

- This compound (CuAAC): Requires Cu(I) catalyst but generates minimal nonspecific fluorescence (1.8-fold lower background vs. Biotin-PEG2-DIBO) . Ideal for fixed-cell imaging and in vitro applications .

- Biotin-PEG2-DIBO (SPAAC): Copper-free reaction suitable for live-cell labeling but shows 7.6–8.7-fold higher nonspecific amplification .

Cleavability:

- Dde this compound : The Dde group is removed with 2% hydrazine, enabling sequential labeling or controlled release .

- Biotin-PEG4-SS-Alkyne : Disulfide bonds are cleaved by intracellular glutathione, useful for triggered drug release .

Application-Specific Advantages

Table 2: Application Suitability

Solubility and Stability

- PEG Length: PEG4 (this compound) offers superior solubility and flexibility compared to PEG2 variants, minimizing steric hindrance . PEG2-DIBO has shorter spacer but increased hydrophobicity, contributing to nonspecific binding .

Stability :

- This compound is stable at -20°C for 24 months; Dde and SS variants require strict moisture-free storage .

Biological Activity

Biotin-PEG4-Alkyne is a specialized biotinylation reagent that plays a significant role in various biological applications, particularly in protein labeling and detection. This compound is characterized by its alkyne functionality, which allows it to engage in bio-orthogonal click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound consists of a biotin moiety linked to a polyethylene glycol (PEG) spacer and an alkyne group. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient conjugation with azide-containing biomolecules.

| Property | Value |

|---|---|

| Molecular Weight | 457.58 g/mol |

| Chemical Composition | C21H35N3O6S |

| CAS Number | 1262681-31-1 |

| Solubility | DMSO, DMF, MeOH |

| Purity | >95% (HPLC) |

| Appearance | White to grey amorphous solid |

| Storage Conditions | -20°C, desiccated |

This compound functions through a click chemistry mechanism that allows for the selective labeling of biomolecules. When introduced into biological systems containing azide-functionalized molecules (such as proteins or nucleic acids), this compound reacts to form stable triazole linkages. This reaction is particularly advantageous for applications requiring high specificity and efficiency in labeling.

Biological Applications

- Protein Labeling : this compound is extensively used for labeling proteins in various cellular contexts. The ability to label proteins allows researchers to track protein interactions and dynamics within cells.

- Affinity Purification : The biotin moiety enables the subsequent purification of labeled proteins using streptavidin or avidin, which bind biotin with high affinity. This property is crucial for isolating specific proteins from complex mixtures.

- Metabolic Labeling : In metabolic labeling studies, this compound can be used to visualize newly synthesized proteins or modified biomolecules in living cells.

Case Study 1: Protein Interaction Studies

A study demonstrated the use of this compound in tracking protein interactions within live cells. Researchers treated HeLa cells with an azide-tagged protein and subsequently applied this compound. The labeled proteins were then isolated using streptavidin beads, allowing for mass spectrometry analysis to identify interaction partners.

Case Study 2: Metabolic Labeling in Cancer Research

In cancer research, this compound was utilized to label glycoproteins in A549 lung cancer cells. The study involved treating cells with a non-canonical amino acid bearing an azide group followed by the application of this compound. Western blot analysis revealed dose-dependent labeling, confirming the compound's efficacy in metabolic labeling applications.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Labeling Efficiency : Studies indicate that this compound provides high labeling efficiency compared to other biotinylation reagents, particularly in complex biological samples .

- Stability of Conjugates : The stability of the triazole linkage formed between this compound and azide-containing biomolecules has been shown to be robust under physiological conditions .

- Hydrophilicity and Accessibility : The PEG linker enhances the hydrophilicity of labeled molecules, improving their solubility and accessibility during detection processes .

Q & A

Basic Research Questions

Q. What are the structural components of Biotin-PEG4-Alkyne, and how do they contribute to its functionality?

this compound consists of three key components:

- Biotin : A high-affinity ligand for streptavidin/avidin, enabling downstream detection or purification .

- PEG4 spacer : A tetraethylene glycol chain that enhances water solubility, reduces steric hindrance, and improves biotin accessibility for streptavidin binding .

- Alkyne group : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction for covalent conjugation with azide-functionalized molecules . Methodological Tip: Verify successful synthesis using NMR (for PEG spacer integrity) and mass spectrometry (for molecular weight confirmation) .

Q. How does the PEG4 spacer influence experimental outcomes in bioconjugation?

The PEG4 spacer:

- Reduces nonspecific binding by distancing the biotin moiety from the target molecule .

- Enhances solubility in aqueous buffers, critical for biological assays .

- Mitigates steric interference during streptavidin binding, improving detection sensitivity . Experimental Validation: Compare binding efficiency with/without PEG using surface plasmon resonance (SPR) or ELISA .

Q. What protocols are recommended for biotin-streptavidin binding in complex biological matrices?

- Molar Ratio Optimization : Use a 3:1 molar excess of this compound to target molecules to ensure saturation .

- Incubation Conditions : Perform reactions at 4°C for 12–16 hours to minimize aggregation .

- Verification : Confirm binding via Western blot with streptavidin-HRP or fluorescence quenching assays .

Advanced Research Questions

Q. How can copper-catalyzed click chemistry reaction conditions be optimized for this compound?

- Catalyst System : Use 1 mM CuSO₄ with 2 mM sodium ascorbate for efficient cycloaddition; add THPTA (tris-hydroxypropyltriazolylamine) to reduce Cu-induced toxicity in live-cell studies .

- Reaction Time : 30–60 minutes at 25°C balances efficiency and biomolecule stability .

- Troubleshooting : If yield is low, test alternative solvents (e.g., DMSO:water mixtures) or azide linker flexibility .

Q. How do solubility and aggregation issues impact this compound applications, and how can they be resolved?

- Challenges : PEG4’s hydrophilicity may clash with hydrophobic targets, causing micelle formation .

- Solutions :

- Use sonication or 10% DMSO to pre-dissolve the compound.

- Introduce shorter PEG chains (e.g., PEG2) for membrane permeability in cellular assays .

Q. How should researchers resolve discrepancies in reported CAS numbers or molecular weights for this compound?

- Observed Conflicts : CAS 1458576-00-5 (PEG4-alkyne) vs. 1260247-54-8 (PEG4-SS-alkyne) .

- Resolution Steps :

Cross-reference supplier COA (Certificate of Analysis) for batch-specific data.

Confirm identity via FT-IR (alkyne C≡C stretch at ~2100 cm⁻¹) and LC-MS .

Check for disulfide bonds (SS) using Ellman’s assay if contamination is suspected .

Q. What strategies improve this compound stability in live-cell imaging studies?

- Storage : Aliquot and store at -20°C under argon to prevent oxidation of the alkyne group .

- In Situ Stability : Add 1 mM EDTA to cell culture media to chelate residual copper post-click reaction .

- Validation: Use confocal microscopy with streptavidin-Alexa Fluor conjugates to track degradation over time .

Q. How does this compound function in PROTAC design, and what are critical design considerations?

- Role : Serves as a linker connecting the target-binding moiety and E3 ligase ligand, enabling targeted protein degradation .

- Design Factors :

- PEG Length : PEG4 balances flexibility and proteasomal entry efficiency .

- Biotin Interference : Mask biotin with cleavable linkers (e.g., SS-PEG4) to prevent premature streptavidin binding .

Q. What methods quantify conjugation efficiency of this compound to azide-functionalized substrates?

- HPLC-MS : Resolve conjugated vs. free biotin peaks; calculate efficiency via area-under-curve (AUC) .

- Fluorescence Quenching : Use azide-linked fluorophores (e.g., FITC-azide) and measure emission changes post-conjugation .

- Statistical Note: Include ≥3 technical replicates to account for pipetting variability .

Q. How can this compound enable multiplexed detection systems in proteomics?

- Workflow :

Label distinct protein pools with this compound and azide-barcoded tags.

Enrich via streptavidin beads.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601109744 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262681-31-1 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.